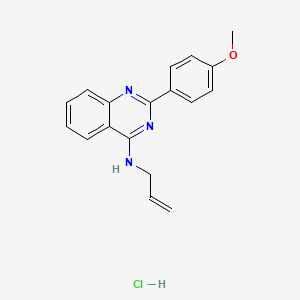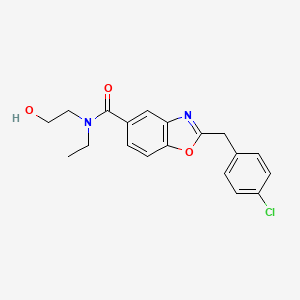![molecular formula C18H27N3O B4942402 9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)
9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as an antitumor agent. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Mecanismo De Acción
The exact mechanism of action of 9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects in vivo. It has been shown to have a moderate half-life and is rapidly metabolized in the body. It has also been shown to have a high binding affinity for certain receptors in the brain, suggesting potential applications in the field of neuroscience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is its versatility in various lab experiments. It has shown potential in a variety of applications, including medicinal chemistry, asymmetric synthesis, and catalysis. However, one of the main limitations is its relatively high cost, which may limit its widespread use in certain areas of research.
Direcciones Futuras
There are several potential future directions for the study of 9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. One potential area of research is in the development of more efficient synthesis methods to reduce the cost of the compound. Another potential area of research is in the identification of additional applications for the compound, such as in the field of neuroscience. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various areas of scientific research.
In conclusion, 9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is a chemical compound that has shown potential in various areas of scientific research. Its versatility in lab experiments and low toxicity profile make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-bromo-1-phenylethanone followed by reduction with lithium aluminum hydride. The product is then treated with formaldehyde and dimethylamine to yield the final compound.
Propiedades
IUPAC Name |
9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-19(2)14-18(22)16-10-20-8-9-21(11-16)13-17(18,12-20)15-6-4-3-5-7-15/h3-7,16,22H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNOGINVJNKHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(C2CN3CCN(C2)CC1(C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)


![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)


![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)
![3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-1-ethylpyridinium 4-methylbenzenesulfonate](/img/structure/B4942368.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)

![4-chloro-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4942422.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4942424.png)